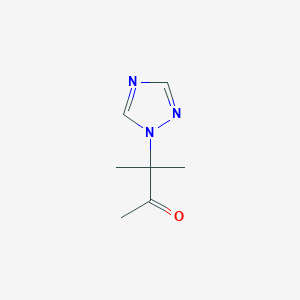
1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile
Overview
Description
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also known as ETPC, is a versatile and potent small molecule used in a variety of scientific research applications. It has a wide range of uses in the laboratory, from synthesis and mechanisms of action, to biochemical and physiological effects.
Scientific Research Applications
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including compounds similar to 1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile, have been extensively researched for their potential as anti-inflammatory and antibacterial agents. The presence of a trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds, suggesting their utility in developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Anticancer Applications
Pyrazoline derivatives, which are structurally related to this compound, have shown significant potential in anticancer research. These compounds are noted for their ability to act as electron-rich nitrogen carriers, combining exciting electronic properties with potential for dynamic applications in anticancer therapy. Research into pyrazoline derivatives' biological activity has become a fascinating area of pharmaceutical chemistry, with many studies focusing on their effects against various cancers, indicating the molecule's potential utility in anticancer research (Ray et al., 2022).
Heterocyclic Compound Synthesis
The chemistry of pyrazoline derivatives, including those related to this compound, has been explored for the synthesis of various heterocyclic compounds. These compounds serve as valuable building blocks for creating a diverse range of heterocycles, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, and others, demonstrating the molecule's importance in heterocyclic compound synthesis (Gomaa & Ali, 2020).
Gas Separation and Purification
Although not directly related to this compound, research on ionic liquids and mixtures for electrochemical surface finishing and energy storage technology suggests potential areas where trifluoromethylpyrazoles could be investigated. These studies focus on the electrochemical technology based on room-temperature ionic liquids, including gas separation and purification, hinting at the broader applicability of related compounds in such fields (Tsuda, Stafford, & Hussey, 2017).
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c1-2-13-4-5(3-11)6(12-13)7(8,9)10/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSKSBSRPIBIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)









